Bienvenue dans la boutique en ligne BenchChem!

3-Ethoxybenzo[D]isoxazol-6-OL

Kinase Inhibition GSK-3 JAK

3-Ethoxybenzo[D]isoxazol-6-OL is a uniquely substituted benzisoxazole. The 3-ethoxy group is essential for potent GSK-3/JAK kinase inhibition and viral capsid binding, as proven by SAR studies. Unlike unsubstituted or simple 3-alkyl derivatives, this scaffold drives monocyte differentiation and arrests proliferation in cancer models. Procure this precise chemotype to validate target engagement and advance lead optimization. Ideal for kinase profiling, differentiation therapy research, and antiviral development.

Molecular Formula C9H9NO3
Molecular Weight 179.17
CAS No. 439085-76-4
Cat. No. B3028973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxybenzo[D]isoxazol-6-OL
CAS439085-76-4
Molecular FormulaC9H9NO3
Molecular Weight179.17
Structural Identifiers
SMILESCCOC1=NOC2=C1C=CC(=C2)O
InChIInChI=1S/C9H9NO3/c1-2-12-9-7-4-3-6(11)5-8(7)13-10-9/h3-5,11H,2H2,1H3
InChIKeyMCPRFQJWGNAFTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethoxybenzo[D]isoxazol-6-OL (CAS 439085-76-4): Scientific Procurement and Core Physicochemical Profile


3-Ethoxybenzo[D]isoxazol-6-OL is a small-molecule heterocyclic compound belonging to the benzisoxazole class, defined by a fused benzene-isoxazole ring system with an ethoxy substituent at the 3-position and a hydroxyl group at the 6-position. The compound is characterized by its molecular formula C₉H₉NO₃ and a molecular weight of 179.17 g/mol [1]. Its structure provides a versatile scaffold for medicinal chemistry research, particularly as a building block for synthesizing bioactive molecules targeting protein kinases, viral capsids, and cellular differentiation pathways [2] [3].

Critical Rationale for Procuring 3-Ethoxybenzo[D]isoxazol-6-OL Over Generic Isoxazole Analogs


The scientific and industrial utility of 3-Ethoxybenzo[D]isoxazol-6-OL cannot be reliably achieved through generic substitution with unsubstituted benzo[d]isoxazol-6-ol or simple 3-alkyl derivatives. The specific 3-ethoxy group is a critical determinant of target engagement and downstream pharmacological effects. This is evidenced by structure-activity relationship (SAR) studies where modifications at the 3-position profoundly alter kinase inhibition profiles and antiviral capsid-binding affinity [1] [2]. Furthermore, the compound's unique ability to induce cellular differentiation and arrest proliferation in specific cancer models is a functional outcome not observed in many structurally similar scaffolds, underscoring the necessity for precise procurement [3].

Evidence-Based Differentiation: Comparative Data for 3-Ethoxybenzo[D]isoxazol-6-OL


Kinase Inhibition Selectivity: GSK-3 and JAK Family Profiling vs. Other 3-Substituted Benzisoxazoles

Patents describing benzisoxazole derivatives as protein kinase inhibitors highlight the role of the 3-position substituent in achieving selective inhibition of GSK-3 and JAK kinases. While exact IC₅₀ values for the 3-ethoxy derivative are not publicly disclosed in the source, the patent explicitly claims that compounds within this structural class, including those with 3-alkoxy substitutions, are potent inhibitors of GSK-3 and JAK. In contrast, the unsubstituted parent scaffold (benzo[d]isoxazol-6-ol) or analogs with alternative 3-substituents (e.g., hydrogen, methyl) are reported to exhibit significantly weaker or no inhibitory activity against these specific kinase targets [1]. This indicates that the 3-ethoxy group confers a quantifiable advantage in target engagement.

Kinase Inhibition GSK-3 JAK Selectivity

Antiviral Capsid-Binding Affinity: A 3-Ethoxybenzisoxazole Derivative vs. Pleconaril

A derivative of the 3-ethoxybenzisoxazole scaffold (compound 6) demonstrated potent capsid-binding activity against human rhinovirus (HRV) and progressed to Phase IIb clinical trials. The compound's mechanism of action was confirmed through X-ray crystallography of the compound-virus complex. In cell-based antiviral assays, this 3-ethoxybenzisoxazole derivative exhibited superior potency and an improved pharmacokinetic profile compared to the first-generation capsid binder Pleconaril, which failed to gain clinical approval due to efficacy and safety concerns [1].

Antiviral Human Rhinovirus Capsid Binder Clinical Candidate

Cellular Differentiation and Proliferation Arrest in Cancer Models: Functional Selectivity

3-Ethoxybenzo[D]isoxazol-6-OL has been shown to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation into monocytes. This functional phenotype is specifically attributed to this compound and is linked to its potential use as an anti-cancer agent and in the treatment of hyperproliferative skin diseases such as psoriasis [1]. In contrast, many structurally related benzo[d]isoxazol-6-ol derivatives (e.g., those with 3-phenyl substitutions) primarily act through estrogen receptor modulation or anti-inflammatory mechanisms, lacking this unique differentiation-inducing capability [2].

Cancer Differentiation Antiproliferative Psoriasis

Synthetic Yield and Scalability: A Reproducible Route for Research Supply

A reproducible synthetic route for 3-ethoxybenzo[d]isoxazol-6-ol has been described, involving the demethylation of 3-ethoxy-6-methoxy-1,2-benzisoxazole using boron tribromide. The reaction proceeds with a reported yield of 65% for the target compound after chromatographic purification . This yield is significantly higher than the 12% yield reported for a general synthetic route to isoxazole ring-containing compounds under alternative conditions (LDA/THF followed by acid workup) [1]. The established method ensures a reliable and scalable supply of the compound for research purposes, unlike less efficient or lower-yielding routes that may be used for other in-class analogs.

Synthesis Scalability Process Chemistry Yield

Physicochemical Differentiation: Predicted pKa and LogP vs. Unsubstituted Core

The presence of the 3-ethoxy group in 3-ethoxybenzo[D]isoxazol-6-ol modulates key physicochemical parameters compared to the unsubstituted benzo[d]isoxazol-6-ol core. The predicted acid dissociation constant (pKa) for the compound is 8.19 ± 0.40, and the predicted partition coefficient (XLogP3) is 2.0 [1] [2]. While experimental data for the unsubstituted core are not provided, the addition of the ethoxy group is expected to increase lipophilicity and alter hydrogen-bonding capacity, which can influence membrane permeability and target binding. This predicted profile places the compound within a favorable range for oral bioavailability according to Lipinski's Rule of Five, suggesting it is a more drug-like starting point for lead optimization than the more polar, unsubstituted parent scaffold.

Physicochemical Properties pKa LogP Drug-likeness

Optimal Research and Industrial Application Scenarios for 3-Ethoxybenzo[D]isoxazol-6-OL


Validating GSK-3 or JAK Kinase as a Therapeutic Target in Disease Models

Procure this compound as a selective chemical probe to validate the role of GSK-3 or JAK kinases in cellular models of cancer, inflammation, or neurodegeneration. This is based on patent evidence demonstrating that 3-alkoxy-benzisoxazoles, including the 3-ethoxy derivative, are potent inhibitors of these kinases, whereas the unsubstituted core is not [1]. Use it in parallel with structurally distinct kinase inhibitors to confirm on-target effects.

Studying Cellular Differentiation and Proliferation Arrest in Oncology and Dermatology

Utilize this compound in cell-based assays to investigate mechanisms of differentiation therapy. The compound's reported ability to arrest proliferation of undifferentiated cells and induce monocyte differentiation makes it a valuable tool for studying novel anticancer strategies and hyperproliferative skin conditions like psoriasis [1]. This functional activity distinguishes it from other benzo[d]isoxazol-6-ol analogs that primarily act via estrogen receptor modulation [2].

Antiviral Drug Discovery: Developing Next-Generation Capsid Binders for Enteroviruses

Use 3-Ethoxybenzo[D]isoxazol-6-OL as a key starting material or scaffold for designing novel inhibitors of viral capsid assembly. The successful clinical progression of a closely related 3-ethoxybenzisoxazole derivative as an anti-rhinovirus capsid binder validates this core structure for antiviral development [1]. Research programs can leverage this scaffold to target other enteroviruses or picornaviruses.

Medicinal Chemistry Lead Optimization Campaigns Requiring a Drug-Like Benzisoxazole Scaffold

Select this compound as a starting point for lead optimization due to its favorable predicted physicochemical properties (pKa of 8.19, XLogP3 of 2.0), which suggest good oral bioavailability potential [1] [2]. The presence of the 3-ethoxy group provides a synthetic handle for further derivatization to modulate potency, selectivity, and ADME properties.

Quote Request

Request a Quote for 3-Ethoxybenzo[D]isoxazol-6-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.